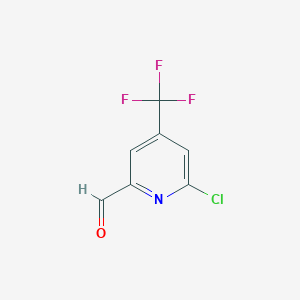

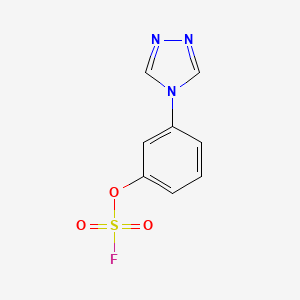

6-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are characterized by the presence of a fluorine atom and a pyridine in their structure .

Synthesis Analysis

The synthesis of TFMP derivatives generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of TFMP derivatives is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis

The synthesis of certain TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis

TFMP derivatives are colorless to off-white liquid or crystals . They have a refractive index of around 1.4490 (lit.) and a density of 1.411 g/mL at 25 °C (lit.) .科学的研究の応用

Synthesis of Trifluoromethyl-Substituted Pyrazolo[4,3-c]pyridines : This study by Palka et al. (2014) outlines a method for synthesizing 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines using 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde. This process involves microwave-assisted treatment and Sonogashira-type cross-coupling conditions (Palka et al., 2014).

One-Step Synthesis of 6-Chloropyridine-3-Carbaldehyde : Yuan-bin (2007) presents a new method for synthesizing 6-chloropyridine-3-carbaldehyde in a single step. This method produces high-purity products with high yield, indicating its potential for efficient synthesis (Lin Yuan-bin, 2007).

Preparation of 6-Chloropyrazolo[3,4-b]pyridine-5-Carbaldehydes : In this study by Quiroga et al. (2010), novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes are synthesized through Vilsmeier–Haack reaction. The resulting carbaldehydes are used to create chalcone analogues and dipyrazolopyridines (J. Quiroga et al., 2010).

Sonogashira-Type Reactions with 5-Chloro-1-phenyl-1H-pyrazole-4-Carbaldehydes : Vilkauskaitė et al. (2011) used 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes in Sonogashira-type cross-coupling reactions. The study details the conversion of these compounds to 1-phenylpyrazolo[4,3-c]pyridines and their oxides (G. Vilkauskaitė, A. Šačkus, & W. Holzer, 2011).

The Vilsmeier Reaction in the Synthesis of Benzopyrano[4,3-b]pyridines : This study by Heber et al. (1995) involves synthesizing benzopyrano[4,3-b]pyridines using the Vilsmeier reaction. The process demonstrates the versatility of the Vilsmeier reaction in creating complex molecular structures (D. Heber, I. C. Ivanov, & S. K. Karagiosov, 1995).

Interaction of 4,6-Dichloropyrimidine-5-Carbaldehyde with Glycine Esters : In a study by Zinchenko et al. (2018), the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters is explored. This research contributes to the understanding of the chemical properties and potential applications of these compounds (H. Zinchenko et al., 2018).

作用機序

Target of action

6-Chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde is a pyridine derivative. Pyridines are a class of compounds that are often used in drug design due to their ability to bind to various biological targets. They can interact with enzymes, receptors, and other proteins, influencing their function .

Mode of action

The mode of action of this compound would depend on its specific targets. As a pyridine derivative, it might act as a ligand, binding to a target protein and modulating its activity .

Biochemical pathways

The specific biochemical pathways affected by this compound would depend on its targets. Pyridine derivatives can be involved in a wide range of biochemical processes .

Pharmacokinetics

Pyridine derivatives are generally well absorbed and can be metabolized by various enzymes in the body .

Result of action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. It could potentially influence a variety of cellular processes .

Action environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-6-2-4(7(9,10)11)1-5(3-13)12-6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZOMLFQQVTPGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C=O)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Rel-(2aR,8bR)-2a,3,4,8b-tetrahydrocyclobuta[a]naphthalen-2(1H)-one](/img/structure/B2609787.png)

![N'-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine;dihydrochloride](/img/structure/B2609788.png)

![(1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2609793.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2609797.png)

![2-(2-chlorobenzyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2609799.png)

![4-{2-[Cyano(3-ethylphenyl)amino]acetyl}piperazin-2-one](/img/structure/B2609800.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide](/img/structure/B2609802.png)

![1-(2-Chlorophenyl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea](/img/structure/B2609805.png)